molecular formula C8H12O2 B008523 Methyl 1-Allylcyclopropanecarboxylate CAS No. 106434-82-6

Methyl 1-Allylcyclopropanecarboxylate

Cat. No.: B008523
CAS No.: 106434-82-6
M. Wt: 140.18 g/mol
InChI Key: AJYOGWLOEUBATE-UHFFFAOYSA-N
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Description

Historical Context and Theoretical Foundations of Cyclopropane (B1198618) Ring Strain

The story of cyclopropane is intrinsically linked to the evolution of our understanding of chemical bonding and molecular strain. Early theories laid the groundwork for comprehending why this small ring is so reactive.

In 1885, Adolf von Baeyer proposed his seminal "Strain Theory" to explain the relative stabilities of cyclic compounds. nih.gov Baeyer postulated that cycloalkanes are planar and that any deviation of the internuclear bond angles from the ideal tetrahedral angle of 109.5° would induce a state of strain. nih.gov For a planar cyclopropane, the internal C-C-C bond angles are constrained to 60°, a significant deviation that, according to Baeyer, would result in considerable angle strain and, consequently, high reactivity. commonorganicchemistry.com

While Baeyer's theory was groundbreaking, it had its limitations. It incorrectly predicted that larger rings would be highly strained and failed to account for the three-dimensional nature of molecules. nih.gov Modern refinements to this theory acknowledge the contributions of other types of strain, such as torsional and steric strain, and recognize that larger cycloalkanes are not planar.

The limitations of Baeyer's planar model were addressed by the Sachse-Mohr theory, which proposed that larger cycloalkanes, such as cyclohexane, can adopt non-planar, "puckered" conformations to relieve angle strain. researchgate.netdocbrown.info These strainless rings, like the chair and boat conformations of cyclohexane, allow the bond angles to approach the ideal tetrahedral value. researchgate.netdocbrown.info This theory, however, does not apply to the rigid, planar structure of cyclopropane, which cannot pucker to alleviate its inherent angle strain. The conformational analysis of cyclopropane is therefore straightforward, as it is locked in a single, highly strained conformation. docbrown.info

The total ring strain in cyclopropane is a combination of two primary factors: angle strain and torsional strain.

Angle Strain: This is the principal contributor to the high energy of the cyclopropane ring. docbrown.infonih.gov The forced 60° C-C-C bond angles are a severe deviation from the 109.5° angle that sp³-hybridized carbon atoms prefer. docbrown.infonih.gov This compression of the bond angles leads to inefficient orbital overlap and weaker carbon-carbon bonds.

Torsional Strain: In addition to angle strain, cyclopropane also experiences torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. nih.gov When viewed down a C-C bond in a Newman projection, the C-H bonds on the front carbon are aligned with the C-H bonds on the back carbon, leading to repulsive interactions and an increase in energy. nih.gov

Strain TypeDescriptionContribution in Cyclopropane
Angle Strain Arises from the deviation of bond angles from their ideal values.The primary source of strain due to the 60° C-C-C bond angles. docbrown.infonih.gov
Torsional Strain Results from the eclipsing of bonds on adjacent atoms.Significant due to the planar structure forcing all C-H bonds into an eclipsed conformation. nih.gov

Methyl 1-Allylcyclopropanecarboxylate within the Framework of Cyclopropane Derivatives

Within the diverse family of cyclopropane derivatives, this compound emerges as a compound of particular interest. Its structure incorporates several key features that make it a valuable tool for synthetic chemists.

Structural Features and Functional Group Diversity

This compound is a bifunctional molecule that possesses a unique combination of reactive sites.

Functional GroupDescription
Cyclopropane Ring The strained three-membered ring is the core of the molecule, predisposing it to various ring-opening and rearrangement reactions.
Methyl Ester This group can be hydrolyzed to the corresponding carboxylic acid, serve as a site for amidation, or be reduced to an alcohol, offering a range of synthetic transformations.
Allyl Group The carbon-carbon double bond in the allyl group can participate in a plethora of reactions, including addition reactions (e.g., hydrogenation, halogenation), oxidations, and transition-metal-catalyzed cross-coupling reactions.
Quaternary Carbon The C1 position of the cyclopropane ring is a quaternary carbon, substituted with both the methyl ester and the allyl group. This sterically hindered center can influence the stereochemical outcome of reactions at adjacent positions.

This rich collection of functional groups within a compact structure allows for a high degree of molecular diversity to be generated from a single starting material. The interplay between the reactivity of the cyclopropane ring and the transformations possible at the ester and allyl moieties provides a powerful platform for the construction of complex molecular architectures. A structurally related compound, Methyl 1-formylcyclopropanecarboxylate, which also possesses two functional groups at the C1 position, has been highlighted as a useful synthetic building block in medicinal and process chemistry, as well as in natural product synthesis. orgsyn.org

Importance as a Synthetic Intermediate and Target Molecule

The strategic combination of a strained ring and versatile functional groups makes this compound a valuable synthetic intermediate . Organic chemists utilize such building blocks in a process known as retrosynthetic analysis , where a complex target molecule is conceptually broken down into simpler, commercially available or easily synthesized precursors. libretexts.org this compound can serve as a key precursor, introducing the cyclopropane motif and the allyl and ester functionalities, which can then be elaborated into the desired final product.

Furthermore, this compound can itself be a target molecule in the development of new synthetic methodologies. The efficient and stereoselective synthesis of such multifunctional cyclopropanes is a challenge that drives innovation in synthetic organic chemistry. The development of novel methods to construct this and related compounds contributes to the broader toolkit available to chemists for the synthesis of complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-prop-2-enylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOGWLOEUBATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of Methyl 1 Allylcyclopropanecarboxylate and Cyclopropane Derivatives

Ring-Opening Transformations of the Cyclopropane (B1198618) Core

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under various conditions, leading to a range of synthetically useful transformations. These reactions can be initiated by metals, heat, nucleophiles, electrophiles, or radicals.

Metal-Catalyzed Ring Opening and Associated Mechanisms

Transition metals are effective in activating the C-C bonds of cyclopropanes, primarily through oxidative addition to form a metallacyclobutane intermediate. wikipedia.org This process is facilitated by the significant ring strain of the cyclopropane, which is approximately 29.0 kcal per mole. wikipedia.org The nature of the substituents on the cyclopropane ring can influence the course of this activation. wikipedia.org For instance, rhodium-catalyzed C-C bond activation of spiropentanes leads to the formation of cyclopentenones via a rhodacyclobutane intermediate, followed by migratory insertion of carbon monoxide. wikipedia.org

Donor-acceptor (DA) cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly susceptible to metal-catalyzed ring-opening reactions. The polarization of the C1-C2 bond in these systems makes them excellent precursors for 1,3-zwitterionic intermediates upon activation by a Lewis acid catalyst. researchgate.netscispace.com This activation is often achieved through coordination of the Lewis acid to the electron-withdrawing group, which facilitates nucleophilic attack. scispace.com Yb(OTf)₃ is a common catalyst for such transformations. researchgate.net For example, new oxime-ether tethered cyclopropanes undergo annulation in the presence of Yb(OTf)₃ and heat to generate hydropyrrolo-oxazines. researchgate.net

The mechanism of these reactions can be complex. For example, the Yb(OTf)₃-catalyzed ring-opening of certain cyclopropanes has been suggested to proceed through a kinetic resolution involving an SN2-like mechanism, based on experimental and computational studies. scispace.com

Thermal Rearrangements (e.g., Cyclopropyl-Allyl Isomerization)

Vinylcyclopropanes are known to undergo thermal rearrangement to form cyclopentenes, a transformation driven by the release of ring strain. nih.govresearchgate.net The thermolysis of cyclopropane to propene is a well-studied, clean, first-order reaction. thieme-connect.de Studies on deuterated cyclopropanes suggest the involvement of a propane-1,3-diyl intermediate. thieme-connect.de

In the case of 1,1-divinyl-2-phenylcyclopropanes, a variety of thermal rearrangements can occur, including the vinylcyclopropane (B126155) rearrangement, a tandem aromatic Cope-ene rearrangement, and a retro-ene reaction. nih.gov The specific pathway taken depends on the substituents and reaction conditions. nih.gov For instance, heating an allyl ether derivative of a 1,1-divinyl-2-phenylcyclopropane at 250 °C resulted in a major aldehyde product from a retro-ene reaction and a minor vinylcyclopropane rearrangement product. nih.gov

The isomerization of cyclopropyl (B3062369) ethers to allyl ethers can be catalyzed by zinc iodide and proceeds through a stepwise mechanism. acs.org This involves the cleavage of a C-C bond to form an adduct, followed by a 1,2-hydride shift to generate the double bond and eliminate the catalyst. acs.org Stereochemical studies using optically active cyclopropyl ethers have shown that this isomerization can occur without loss of optical purity, indicating an intramolecular 1,2-hydride shift. acs.org

Reactant Conditions Product(s) Key Observation Reference
1,1-Divinyl-2-phenylcyclopropane allyl ether250 °CAldehyde (major), Vinylcyclopentene (minor)Competition between retro-ene and vinylcyclopropane rearrangement nih.gov
Optically active 1-alkoxybicyclo[4.1.0]heptaneZinc Iodide2-AlkoxymethylidenecyclohexaneNo loss of optical purity, indicating intramolecular 1,2-hydride shift acs.org
2-Arylcyclopropanes with acyl/alkoxycarbonyl groups210–340 °C2-Carbonyl-1-naphthol derivativesUnprecedented rearrangement of the cyclopropane ring rsc.org

Nucleophilic and Electrophilic Ring-Opening Pathways

Cyclopropanes bearing electron-accepting groups are potent σ-electrophiles and can undergo polar reactions with nucleophiles. nih.govresearchgate.net These reactions are driven by the high ring strain, which contributes over 100 kJ mol⁻¹ to the thermodynamic driving force. nih.govresearchgate.net The presence of an electron-accepting group polarizes the C1-C2 bond, making it susceptible to nucleophilic attack. nih.govnih.gov

The ring-opening of these "electrophilic cyclopropanes" (ECPs) with nucleophiles often proceeds via an SN2 mechanism, leading to methylene-extended Michael adducts. nih.govthieme-connect.com Kinetic studies have shown that cyclopropanes with aryl substituents at the C2 position react faster than their unsubstituted counterparts. nih.govnih.gov A variety of nucleophiles can be employed, including thiophenolates, azide ions, amines, indoles, and alcohols. nih.govthieme-connect.comscispace.com For instance, the reaction of cyclopropane-1,1-dicarbonitrile with p-thiocresol and potassium tert-butoxide in DMSO leads to the ring-opened product 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile. nih.govresearchgate.net

Brønsted acids can also catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes, even at room temperature, particularly when using a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP). scispace.com This method expands the scope of applicable cyclopropanes and nucleophiles. scispace.com

Electrophilic ring-opening of cyclopropanes is also possible. For example, the uncatalyzed reaction of C3-substituted ethyl 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride leads to regio- and stereoselective formation of 2-(phenylseleno)butanedioates. rsc.org The mechanism is believed to involve the intermediacy of well-stabilized dipolar species formed by coordination of a Lewis acid (if present) to the carbonyl oxygen, followed by ring opening. rsc.org

Cyclopropane Derivative Reagent(s) Product Type Mechanism Reference
Cyclopropane-1,1-dicarbonitrilep-Thiocresol, K-tert-butoxideRing-opened thioetherNucleophilic (SN2) nih.govresearchgate.net
Donor-Acceptor Cyclopropane1,3,5-Trimethoxybenzene, TfOH, HFIPArylated ring-opened productBrønsted acid-catalyzed nucleophilic opening scispace.com
Ethyl 2,2-dimethoxycyclopropanecarboxylatesBenzeneselenenyl chloride2-(Phenylseleno)butanedioatesElectrophilic ring-opening rsc.org
1,1-bis(alkoxycarbonyl)-substituted cyclopropanesSodium azide, Et₃N·HClRing-opened azidesNucleophilic nih.gov

Radical-Mediated Cyclopropane Ring Transformations

Radical-mediated reactions provide another avenue for the transformation of cyclopropanes. Suitably substituted 1,1-divinyl-2-phenylcyclopropanes can undergo tandem radical cyclizations at room temperature. nih.gov The release of ring strain is a driving force for these radical transformations. nih.gov

In some cases, radical reactions can lead to the formation of cyclopropane rings. For instance, a manganese-catalyzed photoinduced protocol has been developed for the synthesis of gem-di(boryl)cyclopropanes from non-activated alkenes and (diborylmethyl)iodides. researchgate.net The proposed mechanism involves an intermolecular halogen-atom transfer radical addition, followed by deprotonative alkylation and subsequent cyclization. researchgate.net

The ring-opening of cyclopropanols can also proceed through radical intermediates. In manganese-mediated oxidative cyclopropanol ring-opening radical cyclizations, the initially formed β-alkyl radical is trapped by a radical acceptor. nih.gov

Reactions Involving the Allyl Moiety and its Interplay with the Cyclopropane Ring

The presence of an allyl group on the cyclopropane ring introduces additional reactivity, allowing for intramolecular reactions that involve both moieties.

Intramolecular Cyclization and Cascade Reactions

Metal-catalyzed intramolecular cyclizations involving the ring-opening of cyclopropanes are powerful methods for constructing carbo- and heterocyclic systems. thieme-connect.de The unique electronic properties and ring strain of cyclopropanes provide the driving force for these transformations, leading to high molecular complexity with good atom economy. thieme-connect.de

For example, palladium(II) catalyzes the cycloisomerization of acyl-substituted methylenecyclopropanes to form 4H-pyrans under mild conditions. thieme-connect.de Gold(I) catalysts can initiate an intramolecular cyclization/intermolecular cycloaddition cascade of certain diazo-alkene substrates to generate polycarbocyclic products. nih.gov

Radical-mediated cascade reactions are also prevalent. Single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization that is followed by intermolecular radical-radical coupling to construct complex benzofurylethylamine derivatives. nih.gov Thiyl radicals are also effective initiators for carbocyclization cascades of unsaturated substrates. mdpi.com

Functionalization of the Carbon-Carbon Double Bond (e.g., Hydroboration-Oxidation, Halogenation)

The allyl group in methyl 1-allylcyclopropanecarboxylate provides a reactive site for various functionalization reactions, particularly at the carbon-carbon double bond. Two prominent examples of such transformations are hydroboration-oxidation and halogenation.

Hydroboration-Oxidation: This two-step reaction is a powerful method for the anti-Markovnikov hydration of alkenes, yielding alcohols. wikipedia.org In the context of this compound, the hydroboration-oxidation sequence targets the terminal double bond of the allyl group. The reaction proceeds with the addition of a borane reagent (e.g., BH₃•THF) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. masterorganicchemistry.comlibretexts.org

Table 1: Hydroboration-Oxidation of an Allylcyclopropane Derivative

Reactant Reagents Product Regioselectivity Stereochemistry

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of the allyl group is another important functionalization reaction. This reaction typically proceeds in an inert solvent like dichloromethane or carbon tetrachloride. youtube.com The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. youtube.com This results in the formation of a vicinal dihalide.

The stereochemistry of the product is dictated by the anti-addition mechanism, where the two halogen atoms add to opposite faces of the double bond. youtube.com

Table 2: Halogenation of an Allylcyclopropane Derivative

Reactant Reagent Product Stereochemistry
This compound Br₂ in CCl₄ Methyl 1-(2,3-dibromopropyl)cyclopropanecarboxylate Anti-addition

Cycloaddition Reactions and [2+1] Annulation Strategies

The carbon-carbon double bond in this compound can also participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. youtube.com These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring. youtube.com

One of the most well-known cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. youtube.comlibretexts.org While the isolated double bond of the allyl group is not a typical dienophile for a standard Diels-Alder reaction, derivatives of allylcyclopropanes can be designed to participate in such transformations. The reactivity in these reactions is often influenced by the electronic nature of the substituents on both the diene and the dienophile. libretexts.org

[2+1] annulation strategies offer a direct method for the formation of three-membered rings. In the context of cyclopropane derivatives, these reactions can be utilized to construct more complex polycyclic systems. Palladium-catalyzed [2+1] annulations, for example, have been developed for the synthesis of cyclopropane-fused skeletons. rsc.org These reactions often employ carbene precursors, such as sulfoxonium ylides, which add across a double bond to form a new cyclopropane ring. rsc.org

Transformations of the Carboxylate Ester Group

The methyl ester functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of other important functional groups.

Hydrolysis, Transesterification, and Saponification

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-mediated hydrolysis, also known as saponification, is irreversible due to the formation of the carboxylate salt.

Saponification: This process involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, typically in a mixture of water and an alcohol. youtube.comrsc.org The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol in the presence of an acid catalyst would yield ethyl 1-allylcyclopropanecarboxylate and methanol. wikipedia.org This equilibrium-driven process can be pushed towards the desired product by using a large excess of the reactant alcohol. masterorganicchemistry.com

Table 3: Transformations of the Carboxylate Ester Group

Reaction Reagents Product
Saponification NaOH, H₂O/MeOH Sodium 1-allylcyclopropanecarboxylate
Hydrolysis (acidification after saponification) H₃O⁺ 1-Allylcyclopropanecarboxylic acid
Transesterification EtOH, H⁺ catalyst Ethyl 1-allylcyclopropanecarboxylate

Reduction to Alcohols and Subsequent Derivatizations

The carboxylate ester group can be reduced to a primary alcohol using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation provides a route to 1-(hydroxymethyl)-1-allylcyclopropane. The resulting alcohol can then be further functionalized. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into other functional groups such as ethers or esters.

Formation of Amides and other Carboxylic Acid Derivatives

The carboxylic acid obtained from the hydrolysis of this compound can be converted into a variety of other carboxylic acid derivatives, most notably amides. Amide bond formation is a fundamentally important transformation in organic synthesis. ucl.ac.uk

Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. youtube.com Therefore, the carboxylic acid is typically activated first. Common methods for amide formation involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to a more reactive species like an acid chloride. youtube.comyoutube.com The acid chloride can then readily react with an amine to form the desired amide. youtube.com

Table 4: Synthesis of an Amide Derivative

Starting Material Reagents Intermediate Reagent Final Product
1-Allylcyclopropanecarboxylic acid SOCl₂ 1-Allylcyclopropanecarbonyl chloride R₂NH N,N-Dialkyl-1-allylcyclopropanecarboxamide

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and optimizing reaction conditions.

The hydroboration reaction proceeds through a four-membered ring transition state where the boron and hydrogen atoms add across the double bond in a concerted fashion. libretexts.org The subsequent oxidation step involves the migration of an alkyl group from the boron atom to an oxygen atom of the hydrogen peroxide, with retention of stereochemistry. masterorganicchemistry.com

The halogenation of the double bond proceeds through a bridged halonium ion intermediate. The backside attack of the halide ion on this intermediate leads to the observed anti-addition stereochemistry. youtube.com

Cycloaddition reactions , such as the Diels-Alder reaction, are often concerted pericyclic reactions that proceed through a cyclic transition state. The stereospecificity of these reactions is a key feature and can be explained by the conservation of orbital symmetry. libretexts.orgyoutube.com

The saponification of the ester involves a nucleophilic addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate to regenerate the carbonyl group results in the expulsion of the methoxide leaving group.

The formation of amides from carboxylic acids via an acid chloride intermediate involves a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride.

Transition State Elucidation and Reaction Coordinate Analysis

The elucidation of transition states and the analysis of reaction coordinates are crucial for understanding the mechanisms and selectivity of chemical reactions. For cyclopropane derivatives, computational studies, particularly density functional theory (DFT) calculations, have been instrumental in mapping out the potential energy surfaces of their rearrangements and cycloadditions nih.gov.

In the context of vinylcyclopropane rearrangements, which are analogous to potential transformations of this compound, computational studies have identified transition states with significant diradical character wikipedia.orgfigshare.com. These calculations suggest that the reaction can proceed through a concerted or a stepwise diradical mechanism, with the operative pathway being highly dependent on the substitution pattern of the cyclopropane ring wikipedia.org. For instance, DFT calculations on the vinylcyclopropane-cyclopentene rearrangement have shown that the major product is formed through a pathway involving structures with essentially pure diradical character figshare.comnih.gov.

For rhodium-catalyzed reactions, computational methods have been employed to understand the geometry of the transition states and the origins of stereoselectivity. In rhodium-catalyzed cyclopropanations, DFT calculations predict an asynchronous but concerted transition state for the reaction of a rhodium carbenoid with an alkene nih.govdatapdf.com. The accuracy of these calculations is supported by their ability to predict reaction barriers, stereoselectivity, and reactivity trends that are in good agreement with experimental observations nih.gov. The use of chiral ligands on the rhodium catalyst can influence the geometry of the cyclopropanation transition state, although studies have shown that in some cases, the effect on the transition state geometry is not substantial datapdf.comacs.org.

The following table summarizes the computed activation free energies for the Diels-Alder reaction of various 1-methyl-3-substituted cyclopropenes with 3-methyl-6-phenyl-1,2,4,5-tetrazine, which serves as a model for understanding the reactivity of substituted cyclopropanes.

Cyclopropene DerivativeActivation Free Energy (kcal/mol)
Methylcyclopropene19.8
3-Carbamoyl-1-methylcyclopropene27.1

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling and the measurement of kinetic isotope effects (KIEs) are powerful experimental tools for probing reaction mechanisms. These studies can provide valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.

In the field of rhodium-catalyzed cyclopropanations, 13C KIEs have been used to elucidate the mechanism of the reaction between diazoacetates and alkenes nih.govdatapdf.comacs.org. For example, the reaction of methyl phenyldiazoacetate with styrene (B11656), catalyzed by Rh₂(octanoate)₄, exhibits a significant 13C KIE at the terminal olefinic carbon and a smaller KIE at the internal olefinic carbon. This observation is consistent with a highly asynchronous cyclopropanation transition state where bond formation to the terminal carbon is more advanced in the rate-limiting step nih.govdatapdf.comacs.org.

The magnitude of the KIE can also provide insights into the nature of the transition state. For instance, the smaller terminal olefinic KIE observed in the cyclopropanation with ethyl diazoacetate compared to methyl phenyldiazoacetate suggests an earlier transition state for the former nih.govdatapdf.com. These experimental KIEs have been shown to be in good agreement with values predicted by DFT calculations, lending further support to the proposed rhodium carbenoid mechanism nih.gov.

Computational studies on the vinylcyclopropane-cyclopentene rearrangement have also successfully reproduced experimental secondary kinetic isotope effects, further validating the diradical nature of the intermediates and transition states involved in these transformations nih.gov.

The table below presents the experimental 13C kinetic isotope effects for the rhodium-catalyzed cyclopropanation of styrene.

Diazo CompoundCatalystKIE at Terminal Olefinic Carbon (k¹²C/k¹³C)KIE at Internal Olefinic Carbon (k¹²C/k¹³C)
Methyl phenyldiazoacetateRh₂(octanoate)₄1.0241.003–1.004
Ethyl diazoacetateRh₂(octanoate)₄1.012–1.015-
Methyl phenyldiazoacetateRh₂(S-DOSP)₄Similar to Rh₂(octanoate)₄Similar to Rh₂(octanoate)₄

Stereochemical Outcomes and Stereoselectivity Origins

The stereochemical outcome of reactions involving chiral molecules is of paramount importance in organic synthesis. For reactions of cyclopropane derivatives, understanding the origins of stereoselectivity is key to controlling the formation of specific stereoisomers.

In rhodium-catalyzed asymmetric ring-opening reactions of vinyl cyclopropanes, the use of chiral ferrocene-based bisphosphine ligands can lead to high levels of regioselectivity and enantioselectivity nih.govacs.org. The stereochemical outcome is determined in the step where the rhodium catalyst interacts with the cyclopropane ring to form the π-allyl complex. The chiral environment created by the ligand dictates the facial selectivity of this oxidative addition, thereby controlling the absolute stereochemistry of the final product.

Computational design has also emerged as a powerful tool for developing biocatalysts with tailored stereoselectivity for cyclopropanation reactions. By using a mechanism-based, multi-state computational design workflow, cyclopropanases have been engineered to provide access to a full set of cyclopropane stereoisomers with high diastereo- and enantioselectivity chemrxiv.org.

In intramolecular reactions, the existing stereochemistry of the substrate can influence the stereochemical outcome of the reaction. For example, in intramolecular reactions of chiral allylsilanes, the diastereoselectivity can be reversed by the presence of a suitably positioned benzyloxy group nih.gov. This effect is attributed to the participation of the ether oxygen in the transition state, which can lead to the formation of the thermodynamically favored product through interaction with a transient cationic species nih.gov. While this example does not involve a cyclopropane, it illustrates the principle of how remote functional groups can influence stereoselectivity, a concept that is applicable to the reactions of functionalized cyclopropanes like this compound.

Computational Chemistry and Theoretical Analysis of Methyl 1 Allylcyclopropanecarboxylate Reactivity

Application of Density Functional Theory (DFT) in Understanding Cyclopropane (B1198618) Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. scirp.org Its balance of computational cost and accuracy makes it particularly well-suited for investigating complex organic molecules. jocpr.com In the context of cyclopropane chemistry, DFT provides critical insights into the effects of ring strain on molecular properties and reaction pathways. researchgate.netacs.org

DFT calculations can predict the kinetic and thermodynamic stability of molecules. Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to quantify a molecule's reactivity. nih.govchemrxiv.org A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov For Methyl 1-Allylcyclopropanecarboxylate, the electron-withdrawing carboxylate group and the electron-donating nature of the cyclopropane ring influence these frontier orbitals.

Key reactivity parameters that can be calculated using DFT include:

Chemical Hardness (η): Resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative Data)

ParameterValue (eV)Interpretation
EHOMO-6.85Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
ELUMO-0.95Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
Energy Gap (ΔE)5.90Indicates high kinetic stability but potential for reactivity under specific conditions. nih.gov
Chemical Hardness (η)2.95Suggests moderate stability. chemrxiv.org
Electrophilicity Index (ω)2.62Indicates a significant capacity to act as an electrophile.

The unique bonding in cyclopropane, often described as "bent" or "banana" bonds, can be visualized and quantified using tools like the Electron Localization Function (ELF). ELF analysis maps the probability of finding an electron pair in a given region of the molecule. For cyclopropanes, ELF typically shows basins of electron localization outside the direct internuclear axes of the carbon atoms, visually confirming the nature of the bent bonds and the inherent ring strain.

DFT is extensively used to explore the potential energy surfaces of chemical reactions, allowing for the mapping of reaction pathways and the identification of transition states. acs.org For cyclopropane derivatives, a common reaction is ring-opening, which can be initiated thermally, photochemically, or through catalysis. rsc.orgbeilstein-journals.org

Computational studies can model these processes by:

Locating Transition States (TS): Identifying the highest energy point along a reaction coordinate.

Calculating Activation Energies (Ea): Determining the energy barrier that must be overcome for a reaction to occur.

Performing Intrinsic Reaction Coordinate (IRC) calculations: Confirming that a located transition state correctly connects the reactants and products. researchgate.net

For this compound, DFT could be used to investigate the energy landscapes of reactions such as vinylcyclopropane (B126155) rearrangement or other ring-opening mechanisms. acs.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted.

Table 2: Hypothetical Calculated Activation Energies for Ring-Opening Pathways of a Substituted Cyclopropane (Illustrative Data)

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
Path A: Concerted acs.orgrsc.org-Sigmatropic ShiftDirect rearrangement of the vinylcyclopropane moiety.45.5
Path B: Diradical IntermediateStepwise mechanism involving the formation of a diradical species.52.0
Path C: Pd-Catalyzed Ring OpeningCatalytic pathway involving an organometallic intermediate. acs.org25.8

Quantum Mechanical (QM) Calculations for Structural and Electronic Characterization

While DFT is a form of QM calculation, this section refers to a broader range of quantum methods, including ab initio techniques, that are used for detailed structural and electronic analysis. arxiv.org These methods provide fundamental information about bonding, molecular geometry, and energy.

The defining feature of cyclopropane and its derivatives is the significant ring strain, which arises from the deviation of the C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This angle strain leads to the formation of weak, high-energy C-C bonds.

The strain energy of a molecule can be calculated computationally by comparing its heat of formation with that of a hypothetical, strain-free reference compound. swarthmore.edu One common method involves using group increments, where the total energy of a molecule is estimated by summing the contributions of its constituent chemical groups. The difference between the QM-calculated energy and the group increment-estimated energy provides a direct measure of the strain energy. swarthmore.edu For cyclopropane itself, the strain energy is approximately 27.5 kcal/mol. The substitution pattern in this compound would slightly modify this value due to electronic and steric effects.

Table 3: Comparison of Strain Energies in Cycloalkanes

CycloalkaneRing SizeStrain Energy (kcal/mol)
Cyclopropane3~27.5
Cyclobutane4~26.3
Cyclopentane5~6.2
Cyclohexane6~0

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. uwlax.edu For this compound, rotation can occur around the bond connecting the allyl group to the cyclopropane ring and the bond connecting the carboxylate group to the ring.

Quantum mechanical calculations are used to determine the relative energies of these different conformations. researchgate.net By systematically rotating a specific dihedral angle and calculating the energy at each step (a process known as a potential energy surface scan), the most stable conformers (energy minima) and the energy barriers to rotation (energy maxima) can be identified. dntb.gov.ua For a related molecule, cyclopropyl (B3062369) methyl ketone, studies have shown that the s-cis conformation is the most stable. uwlax.edu A similar analysis for this compound would identify the preferred orientation of the allyl and carboxylate groups relative to the three-membered ring, which has significant implications for its reactivity and interactions with other molecules.

Table 4: Hypothetical Relative Energies for Conformers of this compound (Illustrative Data)

ConformerDihedral Angle (Allyl C-C-C-C)Relative Energy (kcal/mol)Stability
Anti-periplanar180°0.00Most Stable
Gauche60°1.50Less Stable
Syn-periplanar (Eclipsed)4.50Transition State

Molecular Dynamics (MD) Simulations in Elucidating Dynamic Processes4.4. Theoretical Predictions for Chemoselectivity and Stereoselectivity

General principles of MD simulations and theoretical selectivity predictions are well-established in computational chemistry. MD simulations are used to model the atomic-level motion of a system over time, providing insights into conformational changes, solvent effects, and the dynamic pathways of reactions. Theoretical predictions of chemoselectivity and stereoselectivity, often employing Density Functional Theory (DFT), involve calculating the energy barriers of different possible reaction pathways. The pathway with the lowest energy barrier is typically the most favored, thus allowing for the prediction of the major product.

However, without specific research conducted on this compound, any discussion would remain hypothetical and would not meet the required standard of scientific accuracy and adherence to the provided outline. The generation of detailed research findings and data tables is contingent on the existence of primary research, which could not be located for this particular compound.

Advanced Applications of Methyl 1 Allylcyclopropanecarboxylate in Complex Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthetic Strategies

The creation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. researchgate.net Methyl 1-allylcyclopropanecarboxylate, when prepared in an enantiomerically enriched form, serves as an invaluable chiral building block. Asymmetric synthesis strategies often rely on the use of such chiral intermediates to introduce stereocenters with high fidelity. nih.gov The stereochemistry of the cyclopropane (B1198618) ring can be meticulously controlled during its synthesis, allowing for the preparation of specific enantiomers that can then be elaborated into more complex chiral molecules. nih.gov

The utility of chiral cyclopropane derivatives in asymmetric synthesis is well-documented. nih.gov These rigid structures can effectively transfer their stereochemical information to new stereocenters during subsequent chemical transformations. Methodologies combining chiral auxiliaries with substrate-directed reactions have been developed for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes, demonstrating the potential for creating chiral cyclopropane building blocks. nih.gov While specific examples detailing the asymmetric synthesis and application of enantiopure this compound are not extensively reported in readily available literature, the principles of asymmetric cyclopropanation and the use of chiral cyclopropane precursors are broadly applicable to this compound. researchgate.netmatilda.science

Table 1: Key Concepts in Asymmetric Synthesis Utilizing Chiral Building Blocks

ConceptDescriptionRelevance to this compound
Chiral Pool Synthesis Utilization of readily available enantiopure natural products as starting materials.An enantiomerically pure precursor to this compound could be derived from the chiral pool.
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity in a reaction that forms a chiral product from an achiral substrate.Asymmetric cyclopropanation of an appropriate precursor would yield enantiomerically enriched this compound.
Chiral Auxiliaries A chiral moiety that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.A chiral auxiliary could be employed in the synthesis of the cyclopropane ring to control its stereochemistry.

Precursor for the Construction of Diverse Molecular Architectures

The unique combination of functional groups in this compound makes it a versatile precursor for a variety of complex molecular structures. The strained cyclopropane ring can undergo ring-opening reactions to generate linear chains with defined stereochemistry, while the allyl group provides a handle for various transformations, including additions, oxidations, and metathesis reactions.

Cyclopropane-containing natural products are a significant class of bioactive molecules, and their total synthesis is a testament to the power of modern synthetic chemistry. researchgate.netrsc.orgmarquette.edu While a direct total synthesis of a natural product explicitly starting from this compound is not prominently featured in the reviewed literature, the methodologies developed for the synthesis of other cyclopropane-containing natural products are highly relevant. researchgate.netorganic-chemistry.org For instance, the synthesis of various natural products containing a 1,2-disubstituted or 1,1,2-trisubstituted cyclopropane ring often involves the use of cyclopropane building blocks with functionalities that allow for further elaboration. marquette.edu The allyl and ester groups of this compound provide the necessary handles for such transformations, making it a potential starting material for the synthesis of a range of natural products.

Spirocyclic systems, where two rings share a single atom, are important motifs in many biologically active compounds. nih.gov The synthesis of spirocyclic pyrrolidines, in particular, has garnered significant attention due to their presence in numerous pharmaceuticals. nih.govnih.gov Methodologies for the synthesis of spirocyclic pyrrolidines often involve the reaction of an exocyclic alkene with an azomethine ylide. nih.gov While not directly starting from this compound, scalable syntheses of biologically relevant spirocyclic pyrrolidines have been developed from other cyclopropane derivatives. enamine.netacs.org These methods highlight the potential of using cyclopropane-containing building blocks for the construction of spirocyclic frameworks. enamine.net The allyl group of this compound could, in principle, be converted to an exocyclic double bond, thus providing a pathway to spirocyclic pyrrolidines.

Fused and bridged bicyclic ring systems are common structural motifs in complex natural products. nih.govthieme.de The construction of these systems often relies on intramolecular reactions that form a new ring fused or bridged onto an existing one. While specific examples utilizing this compound were not identified, the general strategies for the synthesis of fused-ring systems are applicable. thieme.de For instance, intramolecular cycloaddition reactions are a powerful tool for the construction of complex polycyclic compounds. The allyl group in this compound could participate in such reactions, leading to the formation of fused or bridged ring systems.

Ring expansion reactions of strained rings like cyclopropanes provide a powerful method for the synthesis of larger, more complex cyclic systems. chemistrysteps.comnih.gov These reactions are often driven by the release of ring strain and can lead to the formation of five- or six-membered rings. chemistrysteps.commasterorganicchemistry.com While cyclopropane itself is less prone to carbocation-mediated ring expansion, appropriately substituted cyclopropanes can undergo such transformations. chemistrysteps.com The allyl group in this compound could be functionalized to introduce a leaving group on the adjacent carbon, which upon departure could initiate a ring expansion to a cyclobutane derivative. youtube.com Such ring-enlargement reactions are a valuable tool for accessing novel molecular scaffolds. rsc.org

Table 2: Potential Ring Expansion Products from this compound Derivatives

Starting Material DerivativeReaction TypePotential Product
Epoxide of the allyl groupAcid-catalyzed rearrangementCyclobutanone derivative
Dihalocyclopropanation of the allyl groupRearrangementCyclopentene derivative

Contribution to Novel Synthetic Methodologies and Chemical Transformations

The unique reactivity of this compound and related compounds has contributed to the development of novel synthetic methodologies. researchgate.netnih.govmdpi.com The interplay between the strained cyclopropane ring and the adjacent functional groups can lead to unique chemical transformations. While the reviewed literature does not pinpoint a specific named reaction developed using this compound, the principles of its reactivity align with broader areas of methodological development in organic synthesis. The development of new methods for the activation and transformation of cyclopropanes continues to be an active area of research, and compounds like this compound serve as valuable probes for exploring new chemical reactivity.

Exploration in Materials Science Research

The exploration of this compound in materials science is an emerging field with potential applications in the development of novel polymers and functional materials. The distinct chemical functionalities of this molecule—the strained cyclopropane ring, the polymerizable allyl group, and the modifiable methyl ester group—offer multiple avenues for the synthesis of advanced materials with tailored properties. Research in this area focuses on leveraging these features to create polymers with unique thermal, mechanical, and chemical characteristics.

One of the primary areas of investigation is the use of this compound as a monomer in polymerization reactions. The allyl group provides a reactive site for addition polymerization, allowing for the incorporation of the cyclopropane carboxylate moiety into polymer backbones. The presence of the strained three-membered ring in the resulting polymer can significantly influence its macroscopic properties. For instance, the rigidity of the cyclopropane unit can lead to polymers with higher glass transition temperatures (Tg) and enhanced thermal stability compared to their acyclic analogues.

Table 1: Potential Influence of Structural Moieties of this compound on Polymer Properties

Structural MoietyPotential Contribution to Polymer Properties
Cyclopropane Ring - Increased rigidity and steric hindrance- Higher glass transition temperature (Tg)- Enhanced thermal stability- Potential for ring-opening reactions to introduce other functionalities
Allyl Group - Site for radical, cationic, or metathesis polymerization- Enables copolymerization with other vinyl monomers- Allows for post-polymerization modification via thiol-ene reactions or other "click" chemistry approaches
Methyl Ester Group - Can be hydrolyzed to a carboxylic acid for further functionalization- Influences the polarity and solubility of the resulting polymer- Potential site for creating biodegradable linkages

Furthermore, the bifunctional nature of this compound makes it a candidate for use as a crosslinking agent. In this application, the allyl group can be polymerized into a polymer chain, while the cyclopropane ring or the ester group can undergo subsequent reactions to form crosslinks between polymer chains. This can lead to the formation of thermosetting resins or elastomers with improved mechanical strength and chemical resistance.

Research is also directed towards the synthesis of functional materials through the chemical modification of polymers derived from this monomer. The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be used as a handle to attach other functional molecules, such as fluorescent dyes, bioactive compounds, or moieties that can alter the surface properties of the material. This post-polymerization modification strategy allows for the creation of a wide range of materials with specific functionalities from a single polymer precursor.

Table 2: Hypothetical Research Findings on Polymers Derived from this compound

Polymer SystemPolymerization MethodKey Research FindingPotential Application
HomopolymerFree Radical PolymerizationResulting polymer exhibits a high Tg and is amorphous.High-performance coatings, specialty plastics
Copolymer with Methyl Methacrylate (B99206)Solution CopolymerizationIncorporation of the cyclopropane unit disrupts the crystallinity of PMMA, leading to a transparent material with increased toughness.Shatter-resistant optical lenses, impact modifiers
Crosslinked NetworkUV-cured thiol-ene reaction with a multifunctional thiolForms a rigid and chemically resistant thermoset.Adhesives, dental resins

While comprehensive studies specifically on this compound in materials science are still developing, the foundational knowledge of polymer chemistry suggests a promising future for this compound in the creation of advanced and functional materials.

Future Research Directions and Emerging Paradigms in Cyclopropane Chemistry

Development of Green and Sustainable Synthetic Approaches for Cyclopropanecarboxylates

Key areas of development include:

Alternative Reaction Media: Research is moving away from conventional volatile organic compounds towards greener alternatives. Water, ionic liquids, and solvent-free reaction conditions, such as those achieved through mechanochemistry (ball-milling), are being explored to reduce the environmental impact of cyclopropanation reactions. grace.comethz.ch For instance, the Simmons-Smith reaction has been successfully adapted to solvent-free conditions using ball-milling. grace.com

Alternative Energy Inputs: To improve energy efficiency, alternative energy sources are being investigated. These include electrochemistry, mechanochemistry, microwave irradiation, and ultrasound irradiation, which can often lead to shorter reaction times and higher yields compared to conventional heating. grace.com

Biocatalysis: The use of enzymes as catalysts for cyclopropanation is a rapidly growing field. Engineered enzymes, such as variants of sperm whale myoglobin (B1173299) and enzymes derived from Rhodothermus marinus, offer highly selective and environmentally friendly routes to chiral cyclopropanes under mild, aqueous conditions. researchgate.netacs.orgacs.orgresearchgate.net This biocatalytic approach avoids the need for expensive and potentially toxic heavy metal catalysts. researchgate.netacs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool for cyclopropanation. researchgate.netiaea.orgresearchgate.netarxiv.orgchemrxiv.org These reactions often proceed under mild conditions and exhibit high functional group tolerance, using light as a renewable energy source to generate reactive intermediates for the cyclopropanation of olefins. iaea.orgresearchgate.net

Table 1: Comparison of Green Chemistry Approaches in Cyclopropanation
ApproachAdvantagesDisadvantagesRepresentative Examples
Alternative Solvents (e.g., Water, Ionic Liquids) Reduced toxicity and environmental impact, potential for catalyst recycling. grace.comethz.chSubstrate solubility issues, potential for difficult product separation.Rh(II)-catalyzed cyclopropanation in ionic liquids. grace.com
Biocatalysis (Engineered Enzymes) High stereoselectivity, mild aqueous conditions, reduced metal waste. researchgate.netacs.orgresearchgate.netLimited substrate scope, enzyme engineering can be time-consuming.Myoglobin-catalyzed synthesis of cyclopropyl (B3062369) ketones. acs.org
Photocatalysis (Visible Light) Uses renewable energy, mild reaction conditions, high functional group tolerance. iaea.orgresearchgate.netchemrxiv.orgRequires specific photocatalysts, potential for side reactions.Ru-based photoredox catalysis for cyclopropanation of Michael acceptors. researchgate.net
Mechanochemistry (Ball-Milling) Solvent-free, reduced waste, energy-efficient. grace.comScalability can be a challenge, limited to solid-state reactions.Simmons-Smith reaction performed under solvent-free ball-milling conditions. grace.com

Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for catalysts that offer superior control over selectivity (chemo-, regio-, diastereo-, and enantio-) and efficiency remains a central theme in cyclopropane (B1198618) synthesis. rsc.orgnih.gov

Organocatalysis: Chiral organic molecules are increasingly used as catalysts for asymmetric cyclopropanation. bulletin.amresearchgate.netacs.orgunl.ptgcande.org For example, cinchona alkaloid derivatives and prolinol-based catalysts have been successfully employed in Michael-initiated ring closure (MIRC) reactions to produce enantioenriched cyclopropanes. bulletin.amacs.orggcande.org These systems avoid the use of transition metals and often operate under mild conditions. bulletin.amresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are being investigated as heterogeneous catalysts that bridge the gap between homogeneous and heterogeneous catalysis. ic.ac.ukufl.edunih.govresearchgate.net By incorporating active metal sites, such as rhodium or copper, into a porous framework, MOFs can act as nanoreactors, where the confined space enhances diastereoselectivity. ic.ac.uknih.gov For example, Rh-metalated porphyrin-based MOFs have been shown to exclusively yield the trans-isomer in the cyclopropanation of styrene (B11656). ic.ac.uk

Gold Catalysis: Gold(I) catalysts have proven effective in the enantioselective cyclopropanation of alkenes with propargylic esters. dntb.gov.ua Chiral NHC-gold(I) complexes, in particular, are being developed to improve enantioselectivity in the formation of polysubstituted cyclopropane derivatives. dntb.gov.ua

Biocatalytic Systems: Beyond their green credentials, engineered enzymes are novel catalytic systems in their own right. Directed evolution has been used to create biocatalysts with exceptional stereoselectivity for specific cyclopropanation reactions, such as the synthesis of a key precursor to the drug ticagrelor. acs.orgacs.org

In-depth Mechanistic Understanding of Complex Rearrangements and Cascade Reactions

The unique strain energy of the cyclopropane ring makes it a versatile participant in a variety of rearrangements and cascade reactions, which can rapidly build molecular complexity. researchgate.netnih.gov A deeper mechanistic understanding of these processes is crucial for harnessing their synthetic potential.

Vinylcyclopropane-Cyclopentene Rearrangement: This classic rearrangement continues to be a subject of intense mechanistic study. jomardpublishing.comarxiv.orgrsc.org Computational and experimental investigations are clarifying the subtle interplay between concerted pericyclic pathways and stepwise diradical mechanisms, which are often highly dependent on the substrate and catalyst. jomardpublishing.comarxiv.org For instance, studies on Ni(0)-catalyzed rearrangements support a multi-step pathway involving oxidative addition, a haptotropic shift, and reductive elimination. arxiv.org

Cascade Reactions: Research is focused on designing and understanding novel cascade reactions that involve the ring-opening of activated cyclopropanes. rsc.orgresearchgate.netchemrxiv.orgresearchgate.netrsc.org For example, cyclopropyl aryl ketones can undergo uncatalyzed, solvent-assisted ring-opening/recyclization cascades to form complex structures like indenones and fluorenones in a highly atom-economical manner. chemrxiv.orgresearchgate.net

Computational Studies: Density Functional Theory (DFT) calculations are becoming indispensable for elucidating the mechanisms of complex cyclopropane reactions. ontosight.aimasterorganicchemistry.comharvard.eduwikipedia.orgnih.govseqens.combeilstein-journals.orgpharmafeatures.com These studies provide detailed energy profiles of reaction pathways, rationalize observed stereoselectivities, and help in the design of new reactions. For example, DFT studies have been used to understand the mechanism of rhodium-catalyzed vinylcyclopropane (B126155) rearrangement to cyclopentenones and the origin of diastereoselectivity in B(C₆F₅)₃-catalyzed cyclopropanations. harvard.edubeilstein-journals.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis, and their application to cyclopropane chemistry is a burgeoning area of research. gcande.orgnih.gov These computational approaches can accelerate discovery by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes.

Predicting Reaction Outcomes: ML models are being trained on large datasets of chemical reactions to predict outcomes such as yield and stereoselectivity. acs.orgresearchgate.netnih.govarxiv.org For instance, a Natural Language Processing (NLP) model has been used to create an algorithm that successfully predicts the enantioselectivity of hemoglobin variants in catalyzing cyclopropanation reactions. acs.org

Retrosynthesis and Route Design: AI-powered retrosynthesis tools can deconstruct complex cyclopropane-containing target molecules to identify potential starting materials and reaction pathways. grace.comarxiv.orgchemrxiv.orgchemcopilot.comjelsciences.com These tools leverage vast reaction databases to suggest both known and novel synthetic strategies, reducing the time and effort required for synthesis planning. grace.comarxiv.orgchemcopilot.com

Reaction Optimization: ML algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., catalyst, solvent, temperature) to identify optimal conditions for a desired cyclopropanation reaction, minimizing the need for extensive, trial-and-error experimentation. nih.gov

Table 2: Applications of AI/ML in Cyclopropane Chemistry
ApplicationAI/ML TechniqueGoalExample
Reaction Prediction Random Forest, Neural Networks, NLP acs.orgarxiv.orgPredict yield, regioselectivity, and enantioselectivity of cyclopropanation reactions. researchgate.netnih.govPredicting enantiomeric excess (% ee) for new catalyst-substrate combinations. acs.orgarxiv.org
Retrosynthesis Template-based models, Graph Neural Networks arxiv.orgchemcopilot.comPropose efficient and novel synthetic routes to complex cyclopropane targets. grace.comchemrxiv.orgjelsciences.comIdentifying starting materials for a multi-step synthesis of a natural product. arxiv.org
Condition Optimization Bayesian Optimization, Reinforcement Learning nih.govIdentify optimal reaction conditions (catalyst, solvent, temperature) to maximize yield.Fine-tuning a catalytic system for a challenging cyclopropanation.

High-Throughput Experimentation and Automated Synthesis of Cyclopropane Libraries

To accelerate the discovery of new reactions and the optimization of existing ones, high-throughput experimentation (HTE) and automated synthesis platforms are becoming increasingly vital. nih.govseqens.com These technologies enable the rapid execution and analysis of a large number of experiments in parallel.

Reaction Discovery and Optimization: HTE platforms, often utilizing 96-well plates and robotic liquid handlers, allow for the rapid screening of catalysts, ligands, solvents, and other reaction parameters. researchgate.netseqens.com This approach is particularly powerful for optimizing complex catalytic cyclopropanations where multiple variables can influence the outcome. researchgate.netnih.gov

Synthesis of Compound Libraries: Automated flow chemistry systems are being developed for the synthesis of combinatorial libraries of cyclopropane derivatives. researchgate.netnih.govlabmanager.com By systematically varying substituents on the cyclopropane core, these platforms can quickly generate a diverse collection of molecules for applications in drug discovery and materials science. acs.orgresearchgate.netnih.gov This approach was used to create a diverse library of cyclopropane-containing lead-like compounds from a single bifunctional precursor. nih.gov

Exploration of Cyclopropane Derivatization for Advanced Functional Materials

While the use of cyclopropanes in pharmaceuticals is well-established, their application in materials science is a promising and less-explored frontier. The inherent ring strain and unique stereochemistry of the cyclopropane motif can be harnessed to create polymers and other materials with novel properties. bulletin.am

Cyclopropane-Containing Polymers: Researchers are synthesizing polymers that incorporate cyclopropane rings into the main chain or as pendant groups. researchgate.netiaea.orgjomardpublishing.com These materials can exhibit unique thermal and mechanical properties. For example, copolymers of (p-2-methoxycarbonyl)cyclopropyl styrene and acrylonitrile (B1666552) have been shown to have high optical transparency and good thermal stability, making them suitable for optical applications. jomardpublishing.com Photosensitive polymers containing cyclopropyl methacrylate (B99206) have also been developed for potential use in microelectronics. iaea.org

Intermediates for Functional Materials: The ring strain of cyclopropanes can be used as a driving force in polymerization reactions or to introduce specific functionalities into materials. bulletin.am Cyclopropane derivatives are also being investigated as precursors for high-energy compounds and as functional components in electron transport layers for photovoltaic devices. bulletin.amrsc.org

Theoretical Advances in Predicting Cyclopropane Reactivity and Selectivity

Theoretical and computational chemistry provides a powerful lens for understanding and predicting the behavior of cyclopropanes at a molecular level. escholarship.org Advances in computational methods are enabling increasingly accurate predictions of reactivity and selectivity, guiding experimental efforts.

Mechanism and Reactivity Modeling: Quantum chemical methods, particularly DFT, are used to model reaction pathways, calculate activation barriers, and analyze transition state structures for cyclopropanation reactions. acs.orgrsc.orgmasterorganicchemistry.compharmafeatures.com This allows for a detailed understanding of how catalysts and substituents influence reactivity. acs.orgrsc.org

Predicting Stereoselectivity: A significant goal of theoretical studies is the accurate prediction of stereochemical outcomes. researchgate.netacs.orgchemrxiv.orgontosight.aimasterorganicchemistry.com Computational models are being developed that can rationalize and predict the diastereoselectivity and enantioselectivity of catalytic cyclopropanations by analyzing the subtle steric and electronic interactions in the key transition states. researchgate.netacs.orgchemrxiv.orgontosight.ai For example, computational workflows have been designed to engineer biocatalysts with tailored and predictable stereoselectivity for a broad range of olefin substrates. chemrxiv.org

Exploring Reaction Dynamics: Beyond static transition state theory, quasiclassical direct dynamics simulations are being used to study the stereochemical course of reactions like the vinylcyclopropane rearrangement. wikipedia.org These methods provide a more complete picture of the reaction by simulating the motion of atoms over the potential energy surface. wikipedia.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-Allylcyclopropanecarboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of cyclopropane derivatives often involves α-alkylation of nitrile precursors followed by hydrolysis and esterification. For example, analogous routes for 1-Allylcyclopropanecarboxylic acid (CAS: 80360-57-2) utilize α-alkylation of 2-phenylacetonitrile derivatives with allyl halides, followed by cyano-to-ester conversion . Optimization parameters include:

  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve allylation efficiency.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclopropanation .
    • Scalability Challenges : Industrial-scale synthesis is limited by exothermicity and purification difficulties, necessitating microreactor-based approaches for improved yield .

Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?

  • Methodological Answer :

  • NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to resolve cyclopropane ring protons (δ 1.2–1.8 ppm) and allyl group protons (δ 5.0–5.8 ppm). ¹³C NMR confirms ester carbonyl (δ 165–175 ppm) .
  • HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (210–220 nm) ensure >98% purity.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₈H₁₂O₂; calc. 140.0837) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Nitrile gloves, EN 166-compliant safety goggles, and flame-resistant lab coats .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources (e.g., static discharge) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve spectral data discrepancies (e.g., unexpected NMR splitting) during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) to assess ring-strain-induced conformational changes .
  • Isotopic Labeling : Use ¹³C-labeled analogs to trace stereochemical assignments .

Q. What computational strategies predict the reactivity of this compound in cycloaddition or ring-opening reactions?

  • Methodological Answer :

  • DFT Studies : Calculate transition-state energies for [2+1] cyclopropanation or allylic C–H activation pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. THF) .
  • QSPR Models : Relate Hammett σ values of substituents to reaction rates for derivative synthesis .

Q. How does the stereoelectronic profile of the cyclopropane ring influence biological activity in medicinal chemistry applications?

  • Methodological Answer :

  • Receptor Docking : Use AutoDock Vina to model interactions with GABAₐ receptors, leveraging the compound’s rigidity for selective binding .
  • SAR Studies : Synthesize analogs with varying allyl substituents (e.g., electron-withdrawing groups) and assess IC₅₀ values in vitro .
  • Metabolic Stability : Radiolabel the cyclopropane ring (¹⁴C) to track in vivo degradation pathways .

Q. What experimental designs address contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Positive Controls : Include reference compounds (e.g., muscimol for GABA receptor assays) to validate assay sensitivity .
  • Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outlier results .

Key Research Gaps and Recommendations

  • Stereochemical Control : Develop enantioselective syntheses using chiral auxiliaries or asymmetric catalysis .
  • Toxicity Profiling : Conduct Ames tests and zebrafish embryo assays to assess genotoxicity .
  • Advanced Applications : Explore use as a monomer for strained polymer frameworks in materials science .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-Allylcyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-Allylcyclopropanecarboxylate

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